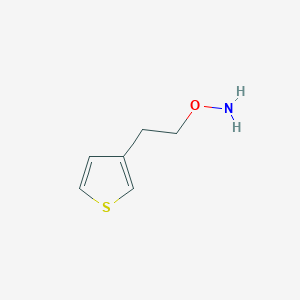

o-(2-(Thiophen-3-yl)ethyl)hydroxylamine

説明

特性

分子式 |

C6H9NOS |

|---|---|

分子量 |

143.21 g/mol |

IUPAC名 |

O-(2-thiophen-3-ylethyl)hydroxylamine |

InChI |

InChI=1S/C6H9NOS/c7-8-3-1-6-2-4-9-5-6/h2,4-5H,1,3,7H2 |

InChIキー |

PCTOOBAVKKAKAB-UHFFFAOYSA-N |

正規SMILES |

C1=CSC=C1CCON |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine typically involves the reaction of thiophene derivatives with hydroxylamine. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reductive amination with hydroxylamine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .

化学反応の分析

Types of Reactions:

Oxidation: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced thiophene derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Oximes, nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

Chemistry: o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is used as an intermediate in the synthesis of more complex thiophene-based molecules. It is also employed in the development of organic semiconductors and light-emitting diodes .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties .

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is used in the production of corrosion inhibitors and other specialty chemicals .

作用機序

The mechanism by which o-(2-(Thiophen-3-yl)ethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine with structurally or functionally related compounds, based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Reactivity

- The hydroxylamine group in o-(2-(Thiophen-3-yl)ethyl)hydroxylamine contrasts with the silyl-protected hydroxylamine in O-(2-Trimethylsilylethyl)hydroxylamine HCl , where the trimethylsilyl group reduces nucleophilicity but enhances stability during synthesis .

- Compared to Dopamine HCl , which has a catechol group for receptor binding, the thiophene in the target compound may prioritize electronic conjugation over hydrogen bonding .

Pharmacological vs. Material Science Applications Thiophene fentanyl HCl and 5b highlight thiophene’s role in bioactive molecules, suggesting the target compound could serve as a precursor in drug design .

Physicochemical Properties

- The ethyl-thiophene linker in the target compound likely enhances solubility in organic media compared to purely aromatic hydroxylamines (e.g., catechol derivatives like dopamine) .

- The sulfur atom in thiophene may improve charge transport in conjugated polymers, a property leveraged in fluorene-based copolymers .

Toxicity and Safety

- Unlike Thiophene fentanyl HCl , which lacks comprehensive toxicology data, Dopamine HCl has well-documented effects due to its clinical use . The target compound’s safety profile remains unstudied but may require precautions similar to hydroxylamine derivatives (e.g., irritancy) .

生物活性

o-(2-(Thiophen-3-yl)ethyl)hydroxylamine is a compound that incorporates a thiophene moiety, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine can be represented as follows:

This compound features a hydroxylamine functional group attached to a thiophene ring, which contributes to its reactivity and biological significance.

Biological Activity Overview

Compounds containing thiophene rings have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of hydroxylamine enhances the reactivity and potential biological interactions of the compound.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to o-(2-(Thiophen-3-yl)ethyl)hydroxylamine can inhibit the growth of various bacterial strains, including resistant strains.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| o-(2-(Thiophen-3-yl)ethyl)hydroxylamine | E. coli | 32 µg/mL |

| 5-Methylthiophene | S. aureus | 16 µg/mL |

| 2-Thiophenecarboxylic acid | P. aeruginosa | 64 µg/mL |

The mechanism by which o-(2-(Thiophen-3-yl)ethyl)hydroxylamine exerts its antibacterial effects likely involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The hydroxylamine group may act as a nucleophile, attacking electrophilic sites in bacterial enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Case Study on Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that a derivative similar to o-(2-(Thiophen-3-yl)ethyl)hydroxylamine effectively reduced biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an adjunct therapy in treating resistant infections .

- Cancer Research : In a recent investigation into the anticancer properties of thiophene derivatives, it was found that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways . This highlights the potential application of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine in oncology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for o-(2-(Thiophen-3-yl)ethyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling thiophen-3-yl derivatives with hydroxylamine precursors. For example, a common approach is reacting 3-(2-chloroethyl)thiophene with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Solvent choice (polar aprotic vs. protic) significantly impacts reaction efficiency, with DMF yielding >70% under inert gas protection . Characterization via ¹H/¹³C NMR and HPLC-PDA is critical to confirm structural integrity and purity .

Q. How can researchers ensure the stability of o-(2-(Thiophen-3-yl)ethyl)hydroxylamine during storage and handling?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under nitrogen at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like thiophene oxides. Use desiccants and inert atmospheres during experimental handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify the hydroxylamine proton (δ 5.2–5.5 ppm) and thiophene protons (δ 6.8–7.3 ppm). FT-IR confirms N–O and C–S bonds (peaks at 1020 cm⁻¹ and 680 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The thiophen-3-yl group enhances electron density at the ethyl chain, facilitating nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the ethyl hydroxylamine acts as a directing group, enabling regioselective cross-coupling at the thiophene ring. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability. Use LC-MS/MS to identify metabolites (e.g., sulfoxidation products) in plasma. Adjust experimental designs by incorporating metabolic inhibitors (e.g., 1-aminobenzotriazole) or prodrug formulations to enhance bioavailability. Compare IC₅₀ values across cell lines and animal models .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

- Methodological Answer : Modify the hydroxylamine group to improve blood-brain barrier (BBB) penetration. Introduce lipophilic substituents (e.g., methyl groups) and assess logP values via shake-flask assays. In silico models (e.g., SwissADME) predict BBB permeability. Validate with in vivo microdialysis in rodent models .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate LD₅₀/LC₅₀. Apply ANOVA with post-hoc Tukey tests for group comparisons. Include Hill slopes to assess cooperativity in dose-response curves. Reproducibility requires ≥3 biological replicates and blinded data analysis .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading). Monitor reaction progress via in-situ IR or Raman spectroscopy. Statistical process control (SPC) charts can track variability and optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。